molecular formula C28H23ClFN5 B2669650 4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477240-40-7

4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2669650
CAS No.: 477240-40-7
M. Wt: 483.98
InChI Key: HOTXTYFGBGAPFW-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core substituted at three critical positions:

  • Position 4: A piperazine ring with a 3-chlorophenyl group.
  • Position 7: A 4-fluorophenyl moiety.
  • Position 5: A phenyl group.

The molecular formula is C₂₈H₂₂ClFN₅ (molecular weight ≈ 482.95 g/mol).

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClFN5/c29-21-7-4-8-24(17-21)33-13-15-34(16-14-33)27-26-25(20-5-2-1-3-6-20)18-35(28(26)32-19-31-27)23-11-9-22(30)10-12-23/h1-12,17-19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTXTYFGBGAPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapies and other therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26ClFN6O2
  • Molecular Weight : 497.0 g/mol
  • IUPAC Name : 7-[(3-chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • The compound exhibits significant inhibition of tumor growth in various cancer models. Studies have shown that it can modulate signaling pathways involved in cell proliferation and survival, particularly through the inhibition of protein kinase B (PKB) signaling pathways which are often dysregulated in cancers .
  • Mechanism of Action :
    • The mechanism involves interaction with specific molecular targets such as enzymes and receptors. It has been noted for its ability to bind selectively to PKB, leading to downstream effects that inhibit tumor cell growth and induce apoptosis .
  • Selectivity :
    • The compound shows a high degree of selectivity for PKB over other kinases like PKA, which is crucial for minimizing side effects in therapeutic applications .

Case Study 1: Inhibition of Tumor Xenografts

In a study involving human tumor xenografts implanted in nude mice, the compound demonstrated potent antitumor effects at well-tolerated doses. It inhibited tumor growth significantly compared to control groups, highlighting its potential as an effective anticancer agent .

Case Study 2: In Vitro Assays

In vitro assays have revealed that this compound effectively inhibits PKB-mediated phosphorylation processes. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, further supporting its role as a potential cancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Activity
Compound AC23H21ClFN3O4SInhibits CDK9-mediated transcription
Compound BC25H26ClFN6O2Selective PKB inhibitor with antitumor activity
Compound CC24H25ClF2N6O2Antifungal properties

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Pyrrolo[2,3-d]pyrimidines have been investigated for their ability to inhibit various kinases involved in cancer progression. The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in oncology treatments .
  • Neuropharmacological Effects
    • The piperazine moiety is known for its presence in many psychoactive drugs. Compounds containing this structure have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The potential use of this compound in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease is under investigation due to its ability to modulate receptor activity .
  • Anti-inflammatory Properties
    • Emerging research indicates that pyrrolo[2,3-d]pyrimidines may possess anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation. This could make the compound relevant for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of new drug candidates. Studies have indicated that modifications in the piperazine ring and the fluorophenyl substituent can significantly affect biological activity. For instance, variations in substituents can enhance selectivity towards specific targets while minimizing off-target effects .

Case Study 1: Inhibition of CSF1R

A recent study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidines as inhibitors of colony-stimulating factor 1 receptor (CSF1R). The findings revealed that certain derivatives exhibited subnanomolar inhibition with high selectivity against other kinases, suggesting a potential role in treating diseases involving macrophage activation .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of related compounds demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance binding affinity to adenosine receptors, which are implicated in neurodegenerative disorders. This highlights the versatility of these compounds in targeting multiple pathways relevant to brain health .

Comparison with Similar Compounds

Compound from : 7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

  • Structural Differences :
    • Position 7 : 4-Chlorophenyl (vs. 4-fluorophenyl in the target compound).
    • Piperazine Substituent : 4-Fluorophenyl (vs. 3-chlorophenyl in the target).
  • Molecular Weight : 483.98 g/mol (C₂₈H₂₃ClFN₅).
  • Physicochemical Properties :
    • logP: 7.03 (high lipophilicity) .
    • Steric Effects: The para-chloro on the 7-phenyl may increase steric hindrance compared to the target’s 4-fluoro substituent.

Key Insight : The swapped halogen positions (Cl at 7-phenyl vs. F at piperazine) could alter receptor binding profiles. The 4-fluorophenyl on piperazine may enhance electronic interactions with target proteins compared to the target’s 3-chlorophenyl .

Compound from : 7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Structural Differences: Position 7: 3-Methylphenyl (electron-donating methyl vs. electron-withdrawing 4-fluoro in the target). 3-chlorophenyl in the target).
  • Key Implications :
    • Reduced logP due to methyl and absence of halogens.
    • The phenyl group on piperazine may favor interactions with aromatic residues in receptors like dopamine D₂ or serotonin 5-HT₁A .

Compound from : 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Structural Differences :
    • Position 4 : Chloro substituent (vs. piperazine in the target).
    • Position 7 : m-Tolyl (methyl at meta position vs. 4-fluorophenyl).
  • Key Implications :
    • Chloro at position 4 may disrupt hydrogen bonding compared to the target’s piperazine moiety.
    • m-Tolyl’s methyl group reduces polarity, lowering solubility .

Tabulated Comparison of Key Compounds

Property Target Compound Compound Compound Compound
Molecular Formula C₂₈H₂₂ClFN₅ C₂₈H₂₃ClFN₅ C₂₈H₂₅N₅ C₁₉H₁₄ClFN₄
Molecular Weight (g/mol) ~482.95 483.98 ~443.6 ~364.8
logP ~7.0 (predicted) 7.03 ~5.5 (estimated) ~4.8 (estimated)
Key Substituents 3-ClPh (piperazine), 4-FPh (7) 4-FPh (piperazine), 4-ClPh (7) Ph (piperazine), 3-MePh (7) Cl (4), 4-FPh (5), m-tolyl (7)
Polar Surface Area (Ų) ~29.47 29.47 ~25.3 (estimated) ~35.2 (estimated)

Research Implications

  • Compound : The para-chloro/fluoro swap may shift selectivity toward serotonin receptors (e.g., 5-HT₂A) due to altered π-π stacking .
  • Compound : The phenyl-piperazine and methylphenyl groups suggest utility in dopamine receptor modulation, though with reduced metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. For example:

Core Formation : Construct the pyrrolo[2,3-d]pyrimidine core using aza-Wittig reactions, as demonstrated in analogous compounds (e.g., coupling of chloropyrrolopyrimidine with aryl amines) .

Substituent Introduction : Introduce the 3-chlorophenylpiperazine and 4-fluorophenyl groups via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling, depending on halogen reactivity .

  • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • Methodology : Use SC-XRD to determine bond lengths, angles, and dihedral angles. For instance, in related pyrrolopyrimidines, SC-XRD revealed dihedral angles between the pyrrolopyrimidine core and aryl substituents (e.g., 73.7°–80.6°), critical for understanding steric effects . Pair this with DFT calculations to compare experimental and theoretical geometries .

Advanced Research Questions

Q. How do substituents (3-chlorophenyl, 4-fluorophenyl, piperazine) influence target selectivity in kinase inhibition assays?

  • Methodology :

  • Kinase Profiling : Screen against a panel of recombinant kinases (e.g., JAK2, EGFR) using competitive binding assays with ATP analogs. Compare inhibition (IC50_{50}) values to analogs lacking specific substituents (e.g., ethyl vs. chlorophenyl groups) .
  • SAR Analysis : Data from analogs suggest that the 3-chlorophenylpiperazine group enhances selectivity for serotonin/dopamine receptors, while the 4-fluorophenyl group improves metabolic stability .

Q. How can contradictory results in binding affinity assays be addressed?

  • Methodology :

Assay Optimization : Ensure consistent buffer conditions (pH, ionic strength) and validate receptor expression levels in cell lines (e.g., HEK293 transfected with target receptors) .

Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out fluorescence/radioactivity artifacts .

Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl) analogs) to identify trends in substituent effects .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • ADME Modeling : Use tools like ACD/Labs Percepta to predict logP (lipophilicity), solubility, and CYP450 inhibition. For example, the 4-fluorophenyl group may reduce CYP3A4 affinity compared to non-fluorinated analogs .
  • MD Simulations : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM) to assess CNS availability, critical for neurotargeting applications .

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